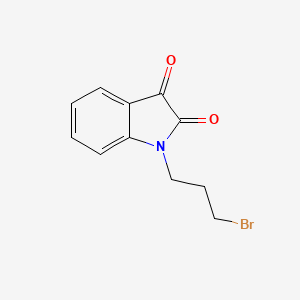

1-(3-bromopropyl)-1H-indole-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIZUEQKUGACKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365480 | |

| Record name | 1-(3-bromopropyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320741-36-4 | |

| Record name | 1-(3-bromopropyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromopropyl 1h Indole 2,3 Dione

Conventional Synthetic Approaches

The most common and widely documented method for synthesizing 1-(3-bromopropyl)-1H-indole-2,3-dione is through the direct N-alkylation of isatin (B1672199). This reaction is a cornerstone of heterocyclic chemistry, allowing for the functionalization of the isatin nucleus. nih.govicm.edu.plresearchgate.net

Nucleophilic Alkylation of 1H-Indole-2,3-dione

The fundamental reaction involves the deprotonation of the N-H bond of isatin by a base to form a highly conjugated isatin anion. nih.gov This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent. For the synthesis of the target compound, 1,3-dibromopropane (B121459) serves as the specific alkylating agent.

The choice of solvent is critical for the success of the N-alkylation of isatin. Polar aprotic solvents are generally preferred as they can dissolve the reactants and effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the isatin anion.

Dimethylformamide (DMF): DMF is one of the most frequently used solvents for this transformation. nih.govnih.govresearchgate.net Its high boiling point allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate. General procedures often involve dissolving isatin in DMF, followed by the addition of a base and the alkylating agent. nih.gov

Acetonitrile (ACN): Acetonitrile is another suitable polar aprotic solvent for this reaction. google.com It is less viscous and has a lower boiling point than DMF, which can simplify post-reaction workup and solvent removal.

A base is essential to deprotonate the weakly acidic N-H proton of the isatin ring, thereby generating the nucleophilic isatin anion. The choice of base can influence reaction time and yield.

Potassium Carbonate (K₂CO₃): Anhydrous potassium carbonate is a mild and inexpensive base commonly employed in the N-alkylation of isatin. nih.govnih.gov It is effective in promoting the reaction, often in solvents like DMF or acetone. nih.govnih.gov The heterogeneous nature of the reaction (K₂CO₃ is a solid) requires efficient stirring.

Other Bases: While potassium carbonate is common, other bases such as cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and calcium hydride (CaH₂) have also been used for the N-alkylation of isatins under various conditions. nih.gov Cesium carbonate is often found to give better results, though it is more expensive. nih.gov

To synthesize this compound, 1,3-dibromopropane is the specific alkylating agent required. google.comnih.gov In this Sₙ2 reaction, the isatin anion attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion and forming the N-C bond. Using an excess of 1,3-dibromopropane can help to minimize the formation of the bis-alkylated product, where a second isatin molecule reacts with the other end of the propyl chain.

Optimizations of Synthetic Yields and Purity

Several strategies have been developed to optimize the synthesis of N-alkylated isatins, focusing on improving yields, reducing reaction times, and simplifying purification.

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can enhance the reaction rate in a solid-liquid system (e.g., K₂CO₃ in DMF). researchgate.net The catalyst facilitates the transfer of the isatin anion from the solid phase or interface to the liquid phase where the alkylating agent is present. researchgate.net

Addition of Promoters: Potassium iodide (KI) can be used as a promoting agent. nih.gov Through the Finkelstein reaction, the alkyl bromide is converted in situ to the more reactive alkyl iodide, which is a better leaving group and can accelerate the rate of nucleophilic substitution. nih.gov

Temperature Control: Reaction temperatures are typically elevated, often ranging from room temperature to 80 °C or higher, to ensure a reasonable reaction rate. nih.govresearchgate.net The optimal temperature depends on the specific solvent, base, and alkylating agent used.

The table below summarizes typical conditions reported for the N-alkylation of isatin, which are applicable to the synthesis of this compound.

| Base | Solvent | Additive/Catalyst | Temperature | Typical Yields |

| K₂CO₃ | DMF | None | 80 °C | Good to High |

| K₂CO₃ | DMF | KI | 80 °C | Good to High |

| K₂CO₃ | DMF | TBAB (PTC) | Room Temp | Good |

| Cs₂CO₃ | DMF | None | Room Temp - 80 °C | High |

Advanced and Green Chemistry Approaches

In line with the principles of sustainable chemistry, modern synthetic methods aim to reduce energy consumption, minimize waste, and use environmentally benign reagents.

Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation to accelerate the N-alkylation of isatin. nih.govresearchgate.net Microwave-assisted reactions often lead to a dramatic reduction in reaction times (from hours to minutes) and can improve yields by minimizing the formation of side products. nih.gov The procedure typically involves the same reagents (isatin, alkyl halide, K₂CO₃) in a small amount of a high-boiling solvent like DMF, heated in a dedicated microwave reactor. nih.govresearchgate.net

Green Solvents: Efforts in green chemistry focus on replacing conventional solvents like DMF with more environmentally friendly alternatives. While specific examples for this compound are not extensively documented, general trends in indole (B1671886) synthesis point towards the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water under specific catalytic conditions. organic-chemistry.orgrsc.org

Alternative Alkylating Agents: Another green approach involves using alcohols as alkylating agents in the presence of a suitable catalyst. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology generates water as the only byproduct, making it a highly atom-economical and environmentally benign process. researchgate.net The application of this method would involve reacting isatin with 3-bromopropan-1-ol, though this specific transformation requires further research.

These advanced and green approaches offer promising alternatives to conventional methods, aligning with the growing demand for sustainable chemical manufacturing.

Phase Transfer Catalysis in N-Alkylation

Phase Transfer Catalysis (PTC) has been effectively employed for the N-alkylation of isatin, particularly in liquid-solid conditions. This methodology is advantageous as it facilitates the reaction between reactants present in different phases (a solid salt and a liquid organic phase).

In a typical PTC setup for isatin alkylation, the reaction is conducted in a solvent like N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base. imist.ma A phase transfer catalyst, such as Tetra-n-butylammonium bromide (TBAB), is introduced to shuttle the isatin anion from the solid phase to the organic phase, where it can react with the alkylating agent. imist.ma Studies have demonstrated the successful alkylation of isatin with long-chain alkyl bromides at room temperature over 48 hours using this method. imist.ma

While PTC has proven effective under specific conditions, it is not universally the optimal choice for all N-alkylation reactions of isatin. For instance, in some microwave-assisted syntheses, the addition of a phase transfer catalyst did not lead to an improvement in reaction yields. nih.gov

Table 1: Representative Conditions for Phase Transfer Catalysis in Isatin N-Alkylation

| Parameter | Condition |

|---|---|

| Reactants | Isatin, Alkyl Bromide |

| Solvent | N,N-dimethylformamide (DMF) |

| Base | Potassium Carbonate (K₂CO₃) |

| Catalyst | Tetra-n-butylammonium bromide (TBAB) |

| Temperature | Room Temperature |

| Duration | 48 hours |

Exploration of Environmentally Benign Synthetic Routes for Indole Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods. For the N-alkylation of isatin, microwave-assisted synthesis represents a notable advancement in this area. nih.gov

Microwave irradiation offers several advantages over conventional heating methods. nih.gov It dramatically reduces reaction times, often from hours to minutes. nih.gov Furthermore, these procedures typically require significantly less solvent, which simplifies the workup process and reduces chemical waste. nih.gov

A successful microwave-assisted synthesis of N-alkylisatins involves the use of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base with a few drops of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.gov This approach has been shown to be a general and efficient method for reactions with various alkyl halides, leading to higher yields compared to conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Solvent Volume | Higher | Significantly lower |

| Energy Consumption | Higher | Lower |

| Yields | Generally lower to moderate | Generally higher |

| Workup | More complex | Simplified |

Purification and Isolation Techniques for the Chemical Compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The standard procedure begins after the reaction is deemed complete, often monitored by thin-layer chromatography (TLC). nio.res.in

The typical workup process involves diluting the reaction mixture with water and then extracting the product into an organic solvent, such as ethyl acetate (B1210297) (EtOAc). nio.res.in The combined organic extracts are then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and filtered. nio.res.in

Following the initial extraction, the crude product is often purified using silica (B1680970) gel column chromatography. nio.res.inicm.edu.pl An appropriate eluent system, such as a mixture of ethyl acetate and hexanes, is used to separate the desired compound from any unreacted starting materials or byproducts. nio.res.in

For crystalline solids, recrystallization is another effective purification method. nih.gov An appropriate solvent, such as ethanol, is chosen in which the compound is soluble at high temperatures but less soluble at lower temperatures. nih.gov The purity and structure of the final product are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. imist.ma For crystalline materials, single-crystal X-ray diffraction can provide definitive structural confirmation. imist.maimist.ma

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isatin |

| Potassium Carbonate |

| Cesium Carbonate |

| N,N-dimethylformamide |

| N-methyl-2-pyrrolidinone |

| Tetra-n-butylammonium bromide |

| Ethyl Acetate |

| Sodium Sulfate |

| Ethanol |

Chemical Reactivity and Transformations of 1 3 Bromopropyl 1h Indole 2,3 Dione

Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety

The propyl chain attached to the indole (B1671886) nitrogen is terminated by a bromine atom, a good leaving group, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. This functionality is key to many of the compound's applications in synthesis.

The primary reaction pathway for the bromopropyl group is nucleophilic substitution (SN2). The carbon atom bonded to the bromine is electron-deficient and readily attacked by electron-rich species (nucleophiles). libretexts.org All amines, including secondary amines, possess an active lone pair of electrons on the nitrogen atom, which acts as the nucleophile in these reactions. libretexts.org

When 1-(3-bromopropyl)-1H-indole-2,3-dione reacts with a secondary amine (R₂NH), the lone pair on the amine's nitrogen atom attacks the terminal carbon of the bromopropyl chain. This attack displaces the bromide ion (Br⁻) and forms a new carbon-nitrogen bond. chemguide.co.uk The initial product is a trialkylammonium bromide salt. In the presence of a base, or excess secondary amine, a proton is removed from the nitrogen atom to yield the neutral tertiary amine product. libretexts.orgchemguide.co.uk

This reaction is not limited to secondary amines; other nucleophiles such as primary amines, thiols, azides, and carboxylates can also displace the bromide to form a variety of derivatives. The general mechanism allows for the straightforward introduction of diverse functional groups at the terminus of the N-propyl chain.

Table 1: Examples of Nucleophilic Substitution Reactions This table is illustrative and based on general principles of nucleophilic substitution.

| Nucleophile (Nu-H) | Reagent Example | Product Structure | Product Class |

| Secondary Amine | Diethylamine (CH₃CH₂)₂NH | Tertiary Amine | |

| Thiol | Ethanethiol (CH₃CH₂SH) | Thioether | |

| Azide | Sodium Azide (NaN₃) | Alkyl Azide | |

| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | Ester |

The reactivity of the bromopropyl group is frequently exploited to synthesize covalently tethered molecular conjugates. This strategy involves linking the isatin (B1672199) scaffold to another pharmacophore or molecular entity to create hybrid molecules with potentially enhanced or novel biological activities. dovepress.com The bromopropyl chain serves as a flexible linker, connecting the two molecular halves.

The synthesis of such conjugates follows the principles of nucleophilic substitution described above. A molecule containing a suitable nucleophilic group (e.g., an amine, phenol, or thiol) is reacted with this compound. This results in the formation of a stable covalent bond, tethering the nucleophilic molecule to the isatin core via the three-carbon chain. This approach is a cornerstone in drug discovery for creating new chemical entities by combining known bioactive motifs. dovepress.com

Reactions of the Indole-2,3-dione Core

The indole-2,3-dione (isatin) core is an electron-deficient heterocyclic system with several sites of reactivity. The carbonyl group at the C3 position is highly electrophilic, and the benzene (B151609) ring can undergo electrophilic aromatic substitution.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The indole nucleus is generally reactive towards electrophiles, with substitution typically occurring at the C3 position of the pyrrole (B145914) ring. nih.govic.ac.uk However, in the case of isatin and its derivatives, the presence of the two electron-withdrawing carbonyl groups deactivates the entire ring system towards electrophilic attack.

This deactivation directs incoming electrophiles to the benzene portion of the molecule rather than the pyrrole-2,3-dione ring. The substitution generally occurs at the C5 or C7 positions, which are meta to the deactivating amide group and para or ortho, respectively, to the acyl group, but are the most activated positions on the deactivated ring. A common example is the nitration of isatin using nitric acid and sulfuric acid, which yields 5-nitroisatin. researchgate.net

The carbonyl group at the C3 position of the isatin core is particularly electrophilic and is the primary site for condensation reactions. irapa.org It readily reacts with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel-type condensations. nih.gov It also reacts with primary amines and related compounds like hydrazines and hydroxylamines to form Schiff bases (imines), hydrazones, and oximes, respectively.

For instance, the reaction of an isatin derivative with an acid hydrazide in the presence of an acid catalyst leads to the formation of an N-acylhydrazone, a key step in the synthesis of certain isatin-indole conjugates. dovepress.com These condensation reactions are crucial for elaborating the isatin structure and are widely used in the synthesis of various heterocyclic systems.

The isatin scaffold can undergo a variety of ring expansion and rearrangement reactions, providing access to larger and more complex heterocyclic frameworks such as quinolines and quinazolines. researchgate.netrsc.org The high electrophilicity of the C3 carbonyl carbon is often the key to initiating these transformations. irapa.org

One notable method involves the reaction of isatins with diazomethane (B1218177) derivatives. For example, treatment with trimethylsilyldiazomethane, catalyzed by a Lewis acid like scandium triflate, can lead to the insertion of a methylene group, expanding the five-membered pyrrolidone ring into a six-membered quinolin-2-one ring system. chemistryviews.org Another approach involves reacting isatins with in-situ generated α-aryldiazomethanes to construct 3-hydroxy-4-arylquinolin-2(1H)-ones. organic-chemistry.org These ring expansion reactions are powerful tools in synthetic chemistry for building diverse molecular architectures from a common isatin precursor. irapa.orgorganic-chemistry.org

Derivatization Strategies and Utilization As a Chemical Scaffold

Design and Synthesis of Novel N-Substituted Indole-2,3-dione Derivatives

The synthesis of N-substituted indole-2,3-dione derivatives is a key strategy in medicinal chemistry to develop compounds with diverse pharmacological profiles. The N-alkylation of the isatin (B1672199) core, for instance, has been shown to be a crucial modification for enhancing various biological activities. The introduction of different substituents on the nitrogen atom can significantly influence the compound's lipophilicity, electronic properties, and steric profile, which in turn can affect its interaction with biological targets.

A general approach for the synthesis of N-substituted isatin derivatives involves the reaction of isatin with a suitable haloalkane in the presence of a base. For the synthesis of 1-(3-bromopropyl)-1H-indole-2,3-dione, isatin is treated with 1,3-dibromopropane (B121459). This reaction typically employs a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base facilitates the deprotonation of the acidic N-H group of the isatin, forming an anion that then acts as a nucleophile, attacking one of the carbon atoms of 1,3-dibromopropane and displacing a bromide ion.

The design of novel derivatives often focuses on introducing functionalities that can engage in specific interactions with biological macromolecules. The 3-bromopropyl chain in this compound serves as a linker to which various other chemical moieties can be attached, leading to the generation of a library of N-substituted indole-2,3-dione derivatives with diverse functionalities.

Functionalization of the Bromopropyl Side Chain

The terminal bromine atom on the propyl side chain of this compound is a key functional handle for further molecular elaboration. This allows for the introduction of a wide range of chemical groups through nucleophilic substitution reactions, significantly expanding the chemical diversity of the derivatives.

Heterocyclic rings, such as triazoles, are important pharmacophores known to be present in numerous biologically active compounds. The introduction of a triazole ring onto the this compound scaffold can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction involves the conversion of the terminal bromide to an azide, followed by reaction with a terminal alkyne. This method is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles.

The resulting triazole-containing indole-2,3-dione derivatives can exhibit a range of biological activities, and the substituents on the triazole ring can be varied to fine-tune these properties.

The reactive nature of the bromopropyl side chain allows for its covalent coupling with various pharmacophores, which are the specific parts of a molecule responsible for its biological activity. This strategy is employed to create hybrid molecules that may exhibit enhanced or dual biological activities. By reacting this compound with molecules containing nucleophilic groups such as amines, thiols, or hydroxyls, a diverse range of conjugates can be synthesized. This approach enables the targeted design of molecules with specific biological profiles by combining the structural features of isatin with other known bioactive scaffolds.

Exploration of this compound as a Synthetic Building Block

This compound is a valuable synthetic building block in the construction of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites: the electrophilic C-3 carbonyl group of the isatin core and the electrophilic carbon of the bromopropyl side chain.

The C-3 carbonyl group can undergo various reactions, including condensation with amines to form Schiff bases, and aldol-type reactions. These transformations, in combination with the functionalization of the bromopropyl chain, allow for the creation of a wide variety of structurally diverse molecules. For example, the C-3 position can be used to introduce spirocyclic systems, which are of significant interest in drug discovery due to their rigid three-dimensional structures.

Structure-Activity Relationship (SAR) Studies for Derivatives of the Chemical Compound

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drugs. For derivatives of this compound, SAR studies would involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological activities.

Key aspects of SAR studies for isatin derivatives include:

N-1 Substitution: The nature of the substituent at the N-1 position is critical. Variations in the length and functionality of the alkyl chain, as well as the nature of the terminal group on the propyl chain, can significantly impact biological activity. For instance, the introduction of bulky or polar groups can influence receptor binding and pharmacokinetic properties.

Substitution on the Aromatic Ring: Modifications at the C-5 and C-7 positions of the isatin ring with electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule and affect its biological activity. Halogenation at the C-5 position, for example, has been shown to enhance antibacterial activity in some isatin derivatives.

C-3 Position Modifications: The C-3 carbonyl group is a common site for derivatization. The formation of imines or other derivatives at this position can lead to significant changes in biological activity.

Quantitative structure-activity relationship (QSAR) studies can also be employed to correlate the physicochemical properties of the derivatives with their biological activities, providing deeper insights for the design of new and more effective compounds.

Advanced Spectroscopic and Structural Elucidation of 1 3 Bromopropyl 1h Indole 2,3 Dione

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides definitive insights into the solid-state structure of 1-(3-bromopropyl)-1H-indole-2,3-dione, revealing precise details about its crystal lattice, molecular geometry, and intermolecular interactions.

The compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The crystallographic data indicates a unit cell containing four molecules (Z = 4). researchgate.netnih.gov The indoline (B122111) ring system is reported to be nearly planar. researchgate.net Detailed unit cell parameters determined at a temperature of 296 K are presented in the table below. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₀BrNO₂ | researchgate.net |

| Formula Weight | 268.11 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 7.7113 (2) | researchgate.netnih.gov |

| b (Å) | 8.1375 (2) | researchgate.netnih.gov |

| c (Å) | 17.8089 (4) | researchgate.netnih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 93.8300 (13) | researchgate.netnih.gov |

| γ (°) | 90 | nih.gov |

| Volume (ų) | 1115.03 (5) | researchgate.net |

| Z | 4 | researchgate.netnih.gov |

| Temperature (K) | 296 | researchgate.net |

The conformation of the flexible 3-bromopropyl side chain attached to the nitrogen atom of the indole (B1671886) ring has been determined through analysis of torsion angles. The side chain adopts a trans-gauche conformation. researchgate.net This is specified by the N—C—C—C torsion angle of -177.5 (3)° and the C—C—C—Br torsion angle of 68.1 (3)°. researchgate.net This particular arrangement dictates the spatial orientation of the bromine atom relative to the planar indole-2,3-dione core.

In the crystal lattice, the molecules of this compound are interconnected through weak C—H⋯O hydrogen bonds. researchgate.net These interactions, although individually weak, collectively contribute to the formation of a stable, three-dimensional network structure in the solid state. researchgate.net This packing arrangement governs the macroscopic properties of the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for confirming the molecular structure of this compound in solution and for elucidating the electronic environment of each nucleus.

The ¹H NMR spectrum provides a distinct fingerprint of the proton environments within the molecule. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the aromatic protons of the indole ring and the aliphatic protons of the 3-bromopropyl side chain. rsc.org The aromatic region displays multiplets between δ 7.03 and δ 7.68, consistent with the substituted benzene (B151609) ring. rsc.org The propyl chain protons appear as two triplets and a multiplet, corresponding to the three distinct methylene (B1212753) (-CH₂-) groups. rsc.org

Table 2: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.68 – 7.55 | m | 2H | Aromatic protons | rsc.org |

| 7.14 | m | 1H | Aromatic proton | rsc.org |

| 7.03 | d | 1H | Aromatic proton | rsc.org |

| 3.91 | t | 2H | N-CH₂- | rsc.org |

| 3.48 | t | 2H | -CH₂-Br | rsc.org |

Key: d = doublet, t = triplet, m = multiplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum reveals eleven distinct carbon signals, corresponding to the eleven carbon atoms in the structure. rsc.org The signals for the two carbonyl carbons (C=O) of the dione (B5365651) moiety are observed at the lowest field (most downfield), at δ 183.18 and δ 158.38. rsc.org The aromatic carbons resonate in the typical range of δ 109.94 to δ 150.80. rsc.org The three aliphatic carbons of the bromopropyl side chain are found at the highest field (most upfield) at δ 38.82, δ 30.30, and δ 30.05. rsc.org

Table 3: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 183.18 | C=O | rsc.org |

| 158.38 | C=O | rsc.org |

| 150.80 | Aromatic C (quaternary) | rsc.org |

| 138.62 | Aromatic C-H | rsc.org |

| 125.58 | Aromatic C-H | rsc.org |

| 124.13 | Aromatic C-H | rsc.org |

| 117.53 | Aromatic C (quaternary) | rsc.org |

| 109.94 | Aromatic C-H | rsc.org |

| 38.82 | N-CH₂- | rsc.org |

| 30.30 | -CH₂-Br | rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isatin (B1672199) |

| 1,3-dibromopropane (B121459) |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information about the connectivity of atoms within a molecule, going beyond the information provided by one-dimensional (¹H and ¹³C) spectra. For this compound, techniques such as COSY, HSQC, and HMBC are instrumental in assigning the specific proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY spectra would show correlations between the adjacent methylene groups of the propyl chain (H-1'↔H-2' and H-2'↔H-3'). Additionally, correlations between adjacent protons on the aromatic ring of the indole core would be observed, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. rsc.org This is a powerful tool for assigning carbon signals based on their known proton assignments. For the target molecule, HSQC would show cross-peaks connecting the proton signals of the three methylene groups in the propyl chain to their corresponding carbon signals. rsc.org Likewise, each aromatic proton would show a correlation to its directly bonded aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds (²J and ³J). This is crucial for establishing the connectivity between different functional groups and parts of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methylene protons adjacent to the nitrogen (H-1') to the carbonyl carbons (C-2 and C-3) and the quaternary carbons of the indole ring (C-7a and C-3a).

Correlations from the aromatic protons to neighboring carbons, helping to confirm the assignment of the entire indole ring system.

| Experiment | Correlating Protons | Correlating Atoms | Information Gained |

|---|---|---|---|

| COSY | H-1' (N-CH₂) / H-2' (-CH₂-) | Adjacent protons in propyl chain | Confirms propyl chain connectivity |

| H-2' (-CH₂-) / H-3' (-CH₂Br) | Adjacent protons in propyl chain | Confirms propyl chain connectivity | |

| Aromatic Protons (H-4 to H-7) | Adjacent aromatic protons | Confirms substitution pattern of the benzene ring | |

| HSQC | Propyl Protons (H-1', H-2', H-3') | Directly attached carbons (C-1', C-2', C-3') | Assigns propyl chain carbons |

| Aromatic Protons (H-4 to H-7) | Directly attached carbons (C-4 to C-7) | Assigns aromatic carbons | |

| HMBC | H-1' (N-CH₂) | C-2, C-3 (Carbonyls), C-7a | Confirms N-alkylation and connection to indole core |

| H-3' (-CH₂Br) | C-1', C-2' | Confirms propyl chain structure | |

| H-7 | C-5, C-7a | Confirms indole ring structure |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, HRMS analysis using electrospray ionization (ESI) confirms the molecular formula C₁₁H₁₀BrNO₂. The experimentally determined mass is compared to the theoretically calculated mass, with a very small mass error (typically in parts per million, ppm), which provides strong evidence for the proposed structure. The presence of bromine is often confirmed by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance.

| Ion | Elemental Composition | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| [M+Na]⁺ | C₁₁H₁₀BrNO₂Na | 289.98 | 289.98 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features. The most prominent peaks are associated with the carbonyl groups of the dione system.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~3000-2850 | C-H Stretch | Aliphatic C-H (propyl chain) |

| 1730 | C=O Stretch | Amide/Ketone Carbonyl |

| 1608 | C=C Stretch | Aromatic Ring |

| 1464 | C-H Bend | Aliphatic CH₂ |

| 757 | C-H Bend (out-of-plane) | Ortho-disubstituted benzene |

| 548 | C-Br Stretch | Alkyl Bromide |

The strong absorption at 1730 cm⁻¹ is characteristic of the carbonyl stretching vibrations of the α-keto-amide system in the five-membered ring. The band at 1608 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic benzene ring. vscht.czlibretexts.org Absorptions for the aliphatic C-H stretching of the propyl chain appear just below 3000 cm⁻¹. The presence of the C-Br bond is indicated by a stretching vibration in the fingerprint region, typically around 548 cm⁻¹.

Comparative Structural Analysis with Related N-Substituted Indole-2,3-diones

The structural features of this compound can be better understood by comparing it with related molecules. This comparison highlights the influence of the N-substituent on the geometry and electronic properties of the core indole-2,3-dione (isatin) scaffold.

Comparison with Isatin (1H-indole-2,3-dione): Isatin, the parent compound, possesses an N-H bond. Substitution of this hydrogen with the 3-bromopropyl group eliminates the N-H bond, which would be evident in IR (absence of N-H stretch) and NMR spectra. The substitution alters the electronic environment and can affect the planarity and crystal packing of the molecule. Crystal structure data for this compound shows the indoline ring system is nearly planar. researchgate.net The propyl side chain, however, adopts a non-planar trans-gauche conformation. researchgate.net

Comparison with other N-alkylated Indole-2,3-diones: The length and nature of the N-alkyl chain influence the molecule's conformation and intermolecular interactions. nih.govnih.gov The 3-bromopropyl group provides a reactive handle (the C-Br bond) for further chemical modification, a feature absent in simple N-alkyl derivatives like N-methylisatin.

Comparison with 2-(3-bromopropyl)isoindoline-1,3-dione: This isomer, also known as N-(3-bromopropyl)phthalimide, shares the same molecular formula (C₁₁H₁₀BrNO₂) and the N-(3-bromopropyl) substituent. nih.gov However, its core is an isoindoline-1,3-dione (phthalimide) rather than an indole-2,3-dione. This leads to significant structural differences. The phthalimide (B116566) group consists of a benzene ring fused to a five-membered imide ring with two carbonyls at positions 1 and 3, whereas the isatin core has carbonyls at positions 2 and 3. This results in a more symmetric phthalimide structure compared to the isatin core. nih.govresearchgate.net The chemical reactivity and biological properties of these two isomers are distinctly different due to the variance in their core heterocyclic systems.

| Compound | Core Structure | Substituent at N-1 | Key Structural Feature |

|---|---|---|---|

| This compound | Indole-2,3-dione (Isatin) | -CH₂CH₂CH₂Br | Nearly planar indole core with a flexible, reactive side chain. researchgate.net |

| 1H-indole-2,3-dione | Indole-2,3-dione (Isatin) | -H | Parent compound with N-H bond capable of hydrogen bonding. |

| 2-(3-bromopropyl)isoindoline-1,3-dione | Isoindoline-1,3-dione (Phthalimide) | -CH₂CH₂CH₂Br | Isomeric, more symmetric phthalimide core. nih.gov |

Computational and Theoretical Investigations of 1 3 Bromopropyl 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties.

The first step in most quantum chemical calculations is to find the minimum energy structure of the molecule, a process known as geometry optimization. For 1-(3-bromopropyl)-1H-indole-2,3-dione, the starting point for such a calculation can be its experimentally determined crystal structure. The indoline (B122111) ring system of this compound is nearly planar. The 3-bromopropyl side chain, however, can adopt various conformations.

In the solid state, the side chain has been observed to have a trans-gauche conformation, as indicated by the N—C—C—C and C—C—C—Br torsion angles of approximately -177.5° and 68.1°, respectively. researchgate.net DFT calculations can be employed to explore the potential energy surface of the molecule in the gas phase or in different solvents, identifying the most stable conformers and the energy barriers between them. This analysis is crucial as the conformation of the flexible side chain can significantly influence the molecule's reactivity and its ability to interact with biological targets.

| Parameter | Value |

|---|---|

| Chemical Formula | C11H10BrNO2 |

| Molecular Weight | 268.11 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.7113 (2) |

| b (Å) | 8.1375 (2) |

| c (Å) | 17.8089 (4) |

| β (°) | 93.8300 (13) |

| Volume (ų) | 1115.03 (5) |

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can provide detailed information about the distribution of electrons within this compound. A critical aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For derivatives of indoline-2,3-dione, the HOMO is typically localized over the indole (B1671886) ring, while the LUMO is often distributed over the dione (B5365651) moiety, indicating that this region is prone to nucleophilic attack. The charge transfer within the molecule can be determined using HOMO and LUMO analyses. dergipark.org.tr

DFT methods are also highly effective in predicting various spectroscopic parameters. For this compound, this can include:

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. dergipark.org.tr These theoretical predictions can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. This allows for the assignment of the absorption bands in the experimental spectra to specific vibrational modes of the molecule.

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net This helps in understanding the electronic transitions occurring within the molecule upon absorption of light.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. Indole-2,3-dione (isatin) and its derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes.

Molecular docking simulations can be used to screen this compound against a panel of potential biological targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher binding affinity. For instance, various indole derivatives have been docked against enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, which are targets for antimicrobial agents. frontiersin.org

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| Indole Derivative 9 | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -11.5 |

| Ampicillin (Standard) | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -8.0 |

| Indole Derivative 9 | Human lanosterol 14α-demethylase | -8.5 |

| Ampicillin (Standard) | Human lanosterol 14α-demethylase | -8.1 |

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand-receptor complex. This allows for the elucidation of the specific interactions that stabilize the binding. These interactions can include:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues in the active site of the protein is a key contributor to binding affinity. The carbonyl groups of the dione moiety in this compound are potential hydrogen bond acceptors.

Hydrophobic Interactions: The indole ring is largely hydrophobic and can engage in favorable interactions with nonpolar residues in the binding pocket.

Pi-Stacking Interactions: The aromatic indole ring can also participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. frontiersin.org

Halogen Bonding: The bromine atom in the propyl side chain could potentially form halogen bonds with electron-donating atoms in the protein's active site.

By understanding these interactions, molecular docking studies can guide the rational design of more potent and selective analogs of this compound for specific biological targets.

Biological Activity and Mechanistic Studies of 1 3 Bromopropyl 1h Indole 2,3 Dione in Vitro Focus

In Vitro Antimicrobial Activity

There is no specific data available from in vitro studies on the antibacterial, antifungal, or antiviral efficacy of 1-(3-bromopropyl)-1H-indole-2,3-dione.

Antibacterial Efficacy Studies

No studies detailing the in vitro antibacterial efficacy of this compound against specific bacterial strains or providing minimum inhibitory concentration (MIC) values have been identified. Research on other N-substituted isatin (B1672199) derivatives has shown a broad spectrum of antibacterial activity, but these findings cannot be directly extrapolated to the 3-bromopropyl derivative. nih.govresearchgate.net

Antifungal Efficacy Studies

Specific in vitro studies on the antifungal properties of this compound are not available. While some isatin derivatives have demonstrated antifungal potential, the specific activity of this compound remains uninvestigated. bookpi.orgnih.gov

Antiviral Efficacy Studies (e.g., Anti-HIV)

There is a lack of published research on the in vitro antiviral activity of this compound, including any potential efficacy against HIV. The broader class of isatin derivatives has been explored for antiviral properties, with some compounds showing inhibitory activity against various viruses. nih.govnih.govnih.gov However, no such data exists for the 3-bromopropyl analog.

In Vitro Anticancer Potential and Mechanistic Insights

Specific in vitro studies on the anticancer potential and the underlying mechanisms of action for this compound are not found in the available literature.

Induction of Apoptosis in Cancer Cell Lines

No experimental data has been published demonstrating that this compound induces apoptosis in cancer cell lines. While many isatin derivatives have been shown to exert cytotoxic effects on cancer cells through the induction of apoptosis, this specific activity has not been documented for the 3-bromopropyl derivative. nih.govnih.gov

Enzyme Inhibition Studies (e.g., IDO1 inhibition)

There are no specific studies on the inhibitory effects of this compound on enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1). Although the isatin scaffold is present in some enzyme inhibitors, the specific inhibitory profile of the 3-bromopropyl derivative has not been investigated.

Cellular Pathway Modulation

While direct studies on the cellular pathway modulation of this compound are not extensively documented, the known biological activities of the broader isatin family of compounds suggest likely involvement in key signaling cascades. The anti-inflammatory and neuroprotective effects observed with isatin derivatives point towards the modulation of pathways integral to inflammation and neuronal cell survival.

The anti-neuroinflammatory properties of N-alkylated isatins, for instance, are associated with the downregulation of pro-inflammatory mediators. This suggests an interaction with signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of the inflammatory response. Inhibition of this pathway would lead to a decreased expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).

Biochemical Probe Applications

The utility of this compound as a biochemical probe is an area that warrants further investigation. The isatin scaffold itself has been the basis for the development of various inhibitors for specific enzymes, suggesting that derivatives like this compound could be functionalized to serve as probes for identifying and characterizing new biological targets. The presence of a reactive bromopropyl group could, in principle, be used for covalent labeling of target proteins, allowing for their isolation and identification.

Enzyme Interaction Studies

The isatin core of this compound is known to interact with a variety of enzymes. Isatin and its derivatives have been identified as inhibitors of monoamine oxidases (MAO), with a particular selectivity for MAO-B. nih.gov This enzyme is a key target in the treatment of neurodegenerative diseases like Parkinson's disease. The inhibitory activity of isatins against MAO-B suggests that this compound may also exhibit this property, thereby interfering with the catabolism of neurotransmitters such as dopamine. nih.gov

The general class of isatins has also been shown to inhibit other enzymes, including carboxylesterases and certain kinases. The specific inhibitory profile and the potency of this compound against a panel of enzymes have yet to be fully characterized.

Receptor Binding Studies

Currently, there is a lack of specific data in the scientific literature detailing the receptor binding profile of this compound. While the isatin scaffold is a component of molecules that can interact with various receptors, direct binding studies for this particular compound have not been reported. Future research, including radioligand binding assays and other pharmacological techniques, would be necessary to identify any potential receptor targets and to determine the affinity and selectivity of this compound for these receptors.

Other Investigational Biological Activities (Focus on Mechanism in vitro)

Anti-inflammatory Mechanisms

The anti-inflammatory potential of the isatin scaffold is a significant area of investigation. For N-alkylated isatins, a key mechanism of action is the suppression of inflammatory responses in immune cells. In vitro studies on activated microglia, the primary immune cells of the central nervous system, have demonstrated that isatin derivatives can mitigate the production of pro-inflammatory mediators.

A study on a series of isatin derivatives, including the structurally similar compound 1-(3-chloropropyl)-1H-indole-2,3-dione, revealed a notable reduction in the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated BV2 microglial cells. mdpi.com The N-alkylation of the isatin core was found to be a favorable modification for this anti-neuroinflammatory activity. mdpi.com Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism, by dampening the inflammatory cascade in activated immune cells.

| Compound | Cell Line | Stimulant | Effect on Inflammatory Mediators |

|---|---|---|---|

| 1-(3-chloropropyl)-1H-indole-2,3-dione | BV2 microglia | LPS | Reduction in NO, IL-6, and TNF-α release |

Neurobiological Target Interactions

The neurobiological activities of isatin and its derivatives are multifaceted, stemming from their interactions with multiple targets within the central nervous system. As mentioned, a primary interaction is the inhibition of monoamine oxidase B (MAO-B), which plays a role in the progression of neurodegenerative disorders. nih.gov

Furthermore, the anti-neuroinflammatory effects observed in microglia suggest a direct interaction with neurobiological targets related to brain immunity. By modulating microglial activation, this compound could contribute to a neuroprotective environment.

Isatin itself has been shown to be an endogenous regulator in the brain, and its administration has been linked to neuroprotective effects in various experimental models. nih.govnih.gov These effects are thought to be mediated through interactions with a diverse set of "isatin-binding proteins" in the brain. nih.govnih.gov These proteins are involved in a range of cellular processes, and their modulation by isatin derivatives could underlie the observed neuroprotective outcomes. The specific isatin-binding proteins that interact with this compound have not yet been identified.

Anti-tubercular and Anti-malarial Research (in vitro)

No data is currently available on the in vitro anti-tubercular or anti-malarial activity of this compound.

Advanced Applications of 1 3 Bromopropyl 1h Indole 2,3 Dione in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

The isatin (B1672199) moiety is a privileged scaffold in medicinal chemistry, and the presence of the 3-bromopropyl group at the N-1 position of 1-(3-bromopropyl)-1H-indole-2,3-dione offers a convenient handle for a variety of chemical transformations. This makes it a key intermediate for the synthesis of a diverse array of complex heterocyclic compounds, particularly those with spirocyclic frameworks.

The reactive C3-keto group of the isatin ring readily participates in condensation and cycloaddition reactions, while the terminal bromine of the N-1 substituent is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of intricate molecular architectures through both intermolecular and intramolecular pathways.

Furthermore, the 3-bromopropyl chain can be utilized for intramolecular cyclization reactions. For instance, following a reaction at the C3-position, the terminal bromide can react with a newly introduced nucleophilic center to form a new ring system fused to the indole (B1671886) core. This strategy has been employed in the synthesis of novel tetracyclic and other polycyclic heterocyclic systems. The intramolecular Heck reaction, a powerful tool for ring formation, can also be envisioned with appropriately designed derivatives of this compound. wikipedia.orgnih.gov

Table 1: Examples of Complex Heterocyclic Scaffolds Synthesized from Isatin Derivatives This table is interactive. Click on the headers to sort.

| Scaffold | Synthetic Strategy | Key Features |

|---|---|---|

| Spiro-oxindoles | Multicomponent Reactions | High structural diversity, stereochemical complexity |

| Fused-ring systems | Intramolecular Cyclization | Creation of novel polycyclic frameworks |

| Spiro[indole-pyrrolidine] | 1,3-Dipolar Cycloaddition | Access to medicinally relevant scaffolds |

Precursor for Advanced Functional Materials

The unique chemical properties of this compound also make it a valuable precursor for the development of advanced functional materials. The isatin core possesses interesting electronic and photophysical properties, while the bromopropyl group provides a reactive site for polymerization or for grafting the molecule onto surfaces.

One notable application of isatin derivatives is in the field of corrosion inhibitors . researchgate.netnih.govuobaghdad.edu.iqresearchgate.net Organic compounds containing heteroatoms like nitrogen and oxygen can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net Isatin-based compounds have demonstrated significant potential in this area. researchgate.net The 3-bromopropyl group in this compound can be utilized to covalently attach the isatin moiety to a polymer backbone or a surface, leading to the creation of robust and long-lasting anticorrosion coatings.

Moreover, the isatin scaffold is a known chromophore, and derivatives of this compound could be explored for the synthesis of novel dyes and pigments. The electronic properties of the isatin ring can be tuned by introducing different substituents, allowing for the rational design of materials with specific colors and photophysical characteristics. The bromopropyl group can serve as an anchor to incorporate these chromophoric units into larger polymeric structures, leading to the development of functional materials for applications in areas such as organic electronics and sensor technology.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating the function of biomolecules in complex biological systems. rsc.org The isatin scaffold is found in a number of biologically active compounds and has been identified as a privileged structure for the design of enzyme inhibitors, particularly for kinases. mdpi.com this compound serves as an excellent starting point for the development of such probes due to the convenient handle provided by the bromopropyl group for the attachment of reporter groups or reactive functionalities.

For the development of fluorescent probes , a fluorophore can be attached to the isatin scaffold via the 3-bromopropyl linker. bohrium.com Such probes can be designed to report on the presence of specific ions or molecules through changes in their fluorescence emission. mdpi.comsemanticscholar.orgnih.govresearchgate.net The isatin core itself can also contribute to the photophysical properties of the probe.

In the context of enzyme inhibitors , the isatin moiety can act as the recognition element that binds to the active site of the target enzyme. nih.govnih.gov The 3-bromopropyl group can be used to introduce a reactive group that forms a covalent bond with a nearby amino acid residue, leading to irreversible inhibition. This is the principle behind the design of affinity-based probes, which are used to identify and characterize the targets of bioactive small molecules.

Furthermore, the development of probes for kinases is an active area of research. mdpi.com Isatin derivatives have been shown to inhibit various kinases, and this compound provides a platform for the synthesis of libraries of potential kinase inhibitors. By systematically modifying the isatin core and attaching different functional groups to the propyl chain, it is possible to develop potent and selective kinase probes for both basic research and drug discovery.

Table 2: Components of Chemical Probes Derived from this compound This table is interactive. Click on the headers to sort.

| Probe Component | Function | Attachment Point |

|---|---|---|

| Isatin Scaffold | Recognition Element/Pharmacophore | Core of the molecule |

| 3-Carbon Linker | Spacer | Connects the core to other functionalities |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of N-substituted isatins, including 1-(3-bromopropyl)-1H-indole-2,3-dione, is a cornerstone of its utility. While traditional N-alkylation methods are effective, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes. mdpi.com

Key areas of exploration include:

Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the N-alkylation of isatin (B1672199). mdpi.comresearchgate.net Future work will likely focus on optimizing these conditions for a broader range of substrates and developing solvent-free protocols to enhance the green credentials of the synthesis. researchgate.net

Phase-Transfer Catalysis (PTC) : PTC offers a powerful method for the N-alkylation of isatins, particularly for substituted variants, by facilitating the reaction between the isatin anion and alkyl halides in a biphasic system. Further investigation into novel and more efficient phase-transfer catalysts could lead to higher yields and milder reaction conditions.

Novel Catalytic Systems : The development of new catalytic systems is a major frontier. This includes exploring metal-free syntheses, such as those using I2-DMSO, which proceed through C-H bond activation and subsequent cyclization. irapa.orgdergipark.org.trresearchgate.net Ruthenium-based catalysts have also shown promise for asymmetric allylic alkylation, enabling the synthesis of chiral N-alkylated isatins. irapa.org The use of dicationic ionic liquids and various nanoparticles (e.g., CuO–Pd, CuFe2O4) as catalysts in multicomponent reactions involving isatins is another promising avenue. semanticscholar.orgnih.gov

Eco-Friendly Approaches : There is a growing emphasis on environmentally benign synthetic methods. Photocatalytic aerobic oxidation of indoles using oxygen as the oxidant represents a green alternative for producing N-alkylated isatins. irapa.orgnih.gov

Comprehensive Structure-Activity and Structure-Property Relationship Studies for Derivatives

This compound serves as a key building block for a vast number of derivatives. The future in this area lies in systematically studying how structural modifications influence the biological activity and physical properties of these new compounds.

Future research will likely focus on:

Systematic Derivatization : The bromopropyl side chain is a handle for introducing a wide variety of functional groups through nucleophilic substitution. Future studies will involve creating large, diverse libraries of derivatives by reacting this compound with various amines, azides, thiols, and other nucleophiles.

SAR for Specific Targets : For derivatives showing promise against specific biological targets (e.g., kinases, proteases, monoamine oxidase), detailed Structure-Activity Relationship (SAR) studies will be crucial. nih.gov This involves synthesizing and testing a series of closely related analogues to pinpoint the exact structural features responsible for potency and selectivity. For instance, modifications at the C5 position of the isatin ring, in combination with changes to the N1-substituent, can significantly modulate biological activity. mdpi.com

Structure-Property Relationships : Beyond biological activity, understanding how structure affects physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) is vital for drug development. Future research will correlate structural features of derivatives with their ADME (absorption, distribution, metabolism, and excretion) profiles to design compounds with better drug-like properties. mu-varna.bg

Identification of New Biological Targets and Mechanistic Pathways

Isatin and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. hilarispublisher.comnih.govresearchgate.net A key future direction is to identify novel biological targets for compounds derived from this compound and to elucidate their mechanisms of action.

Promising areas of investigation include:

Kinase Inhibition : Many isatin derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govmdpi.com Future screening efforts will aim to identify new kinase targets for isatin-based compounds and to develop multi-target inhibitors.

Monoamine Oxidase (MAO) Inhibition : Isatin is an endogenous inhibitor of MAO, an enzyme involved in neurotransmitter metabolism. nih.gov Derivatives can be designed to selectively target MAO-A or MAO-B, which has therapeutic potential for depression and neurodegenerative diseases, respectively. nih.govresearchgate.net

Antiviral and Antimicrobial Targets : Isatin derivatives have shown activity against a range of viruses and microbes. nih.gov For example, N-methylisatin 3-thiosemicarbazone was historically used in smallpox prophylaxis. nih.gov Future work will focus on identifying the specific viral or bacterial proteins that these compounds inhibit, such as the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). researchgate.net

Mechanism of Action Studies : For compounds with significant biological activity, understanding their precise mechanism of action is paramount. This will involve a combination of biochemical assays, cell biology techniques, and structural biology to determine how the molecules interact with their targets and affect cellular pathways. nih.gov

Integration of Advanced Computational Approaches in Design and Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. Integrating these approaches will accelerate the design and optimization of novel derivatives of this compound.

Future applications include:

In Silico Screening : Virtual screening of large compound libraries against the three-dimensional structures of known biological targets can rapidly identify promising candidates for synthesis and biological testing. mu-varna.bg

Molecular Docking and Dynamics : These techniques can predict the binding modes of isatin derivatives to their target proteins, providing insights into the molecular basis of their activity. nih.gov This information is invaluable for guiding the rational design of more potent and selective inhibitors.

Pharmacokinetic and Toxicity Prediction : Computational models can be used to predict the ADME properties and potential toxicity of new derivatives before they are synthesized. mu-varna.bgresearchgate.net This allows researchers to prioritize compounds with favorable drug-like profiles, saving time and resources. For example, platforms like SwissADME are used to evaluate properties such as lipophilicity, water solubility, and adherence to drug-likeness rules. mu-varna.bg

Quantum Mechanics (QM) Studies : Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of molecules, which can be correlated with their reactivity and biological activity. researchgate.net

Potential for Developing Multifunctional Chemical Tools and Scaffolds

The inherent versatility of the isatin scaffold, combined with the reactive handle of the bromopropyl group, makes this compound an excellent starting point for developing sophisticated chemical tools and multifunctional molecules. nih.govmdpi.com

Future directions in this area are:

Molecular Probes : Derivatives can be designed as molecular probes to study biological processes. For example, by attaching a fluorescent tag or a photoaffinity label to the propyl chain, researchers can create tools to visualize and identify the cellular targets of isatin-based compounds.

Hybrid Molecules : The concept of molecular hybridization involves combining the isatin scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. researchgate.net For instance, linking isatin to a quinoline (B57606) or triazole moiety could result in compounds with enhanced anticancer or antimicrobial properties.

PROTACs and Molecular Glues : The N-propyl chain provides a convenient linker for developing more complex molecules like proteolysis-targeting chimeras (PROTACs). A PROTAC based on an isatin derivative could be designed to bind to a target protein and an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.

Scaffolds for Combinatorial Chemistry : this compound is an ideal scaffold for combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds for high-throughput screening against a wide array of biological targets. dergipark.org.tr

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-bromopropyl)-1H-indole-2,3-dione?

Methodological Answer : The synthesis typically involves alkylation of the indole nitrogen. A common approach is reacting indole-2,3-dione (isatin) with 1,3-dibromopropane under basic conditions (e.g., NaHCO₃ or K₂CO₃ in DMF or acetone). The reaction proceeds via nucleophilic substitution, where the bromopropyl group substitutes at the N1 position of isatin. Key steps include:

Intermediate Formation : Isatin reacts with 1,3-dibromopropane in a polar aprotic solvent at 60–80°C for 12–24 hours.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Validate purity via ¹H NMR (e.g., δ 3.5–4.0 ppm for –CH₂Br protons) and HPLC (>95% purity) .

Q. How is the compound characterized structurally?

Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C NMR : Identify proton environments (e.g., indole aromatic protons at δ 7.1–8.0 ppm, bromopropyl chain protons at δ 2.5–4.0 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1730 cm⁻¹) and C–Br bonds (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₉BrNO₂: theoretical m/z 266.97).

For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) using SHELXL or OLEX2 is ideal, resolving bond lengths and angles .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer : Yield discrepancies often arise from incomplete alkylation or side reactions (e.g., di-substitution). Mitigate via:

Kinetic Control : Optimize stoichiometry (1:1.2 molar ratio of isatin to 1,3-dibromopropane) and temperature (60°C).

Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

In Situ Monitoring : Use TLC or inline IR to track intermediate formation.

Report yields with error margins (±5%) and validate via triplicate runs .

Q. How to analyze conflicting crystallographic data during structure refinement?

Methodological Answer : Common issues include disorder in the bromopropyl chain or twinning. Address these using:

SHELXL Constraints : Apply restraints to Br–C bond lengths (1.93–1.97 Å) and anisotropic displacement parameters.

OLEX2 Tools : Use the SQUEEZE function to model solvent-accessible voids.

Validation Metrics : Check R-factor convergence (target: R₁ < 0.05) and Flack parameter for chirality. Cross-validate with DFT-calculated geometries .

Q. What strategies optimize biological activity studies for this compound?

Methodological Answer : For apoptosis induction (e.g., cytochrome c activation):

Dose-Response Assays : Test concentrations (1–50 µM) in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.

Mechanistic Probes : Combine with caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptotic pathways.

SAR Analysis : Compare with analogs (e.g., 1-allyl- or 1-methylindole-2,3-dione derivatives) to identify critical substituents .

Q. How to interpret discrepancies in logP predictions vs. experimental values?

Methodological Answer : Theoretical logP (e.g., Crippen method: ~2.59) may deviate from experimental HPLC-derived values due to:

Solvent Effects : Measure partitioning in octanol/water systems at pH 7.2.

Ionization : Adjust for partial deprotonation of the indole nitrogen (pKa ~10–12).

Validation : Cross-check with reversed-phase HPLC retention times using a C18 column .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.